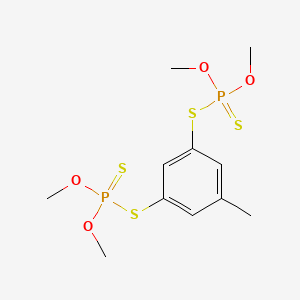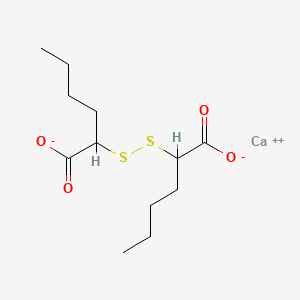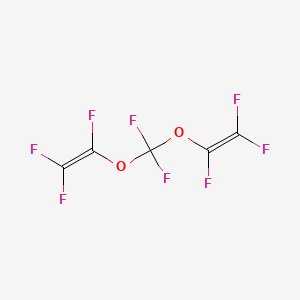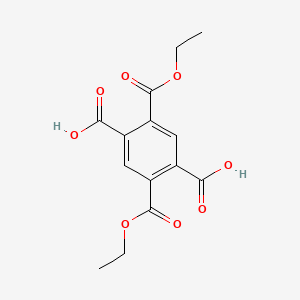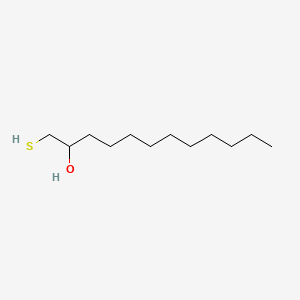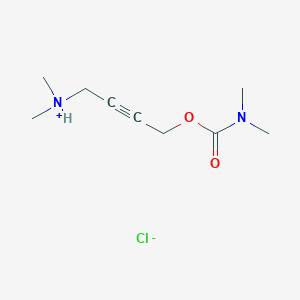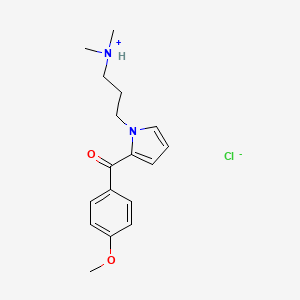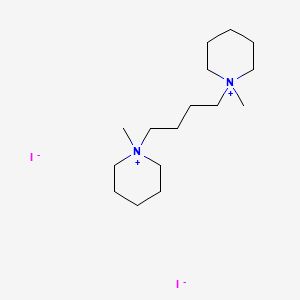
Piperidinium, 1,1'-tetramethylenebis(1-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) is a chemical compound with the molecular formula C16-H34-N2.2I and a molecular weight of 508.32 . It is also known by other names such as 1,1’-Tetramethylenebis(1-methylpiperidinium iodide) and Tetramine . This compound is characterized by its piperidinium structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 1,4-diiodobutane under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) has several applications in scientific research:
Mechanism of Action
The mechanism of action of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) involves its interaction with molecular targets in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function . The exact molecular pathways and targets are not fully understood, but it is believed to affect ion channels and receptors in cells .
Comparison with Similar Compounds
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) can be compared with other similar compounds such as:
Piperidinium, 1,1’-tetramethylenebis(1-methyl-, dibromide): This compound has a similar structure but contains bromide ions instead of iodide ions.
Piperidinium, 1,1’- (1,6-hexanediyl)bis(1-methyl-, dibromide): This compound has a longer alkyl chain and bromide ions.
The uniqueness of piperidinium, 1,1’-tetramethylenebis(1-methyl-, diiodide) lies in its specific iodide ions, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
3810-53-5 |
|---|---|
Molecular Formula |
C16H34I2N2 |
Molecular Weight |
508.26 g/mol |
IUPAC Name |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)butyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H34N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VIOQXAZSOUBTRO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCCC[N+]2(CCCCC2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


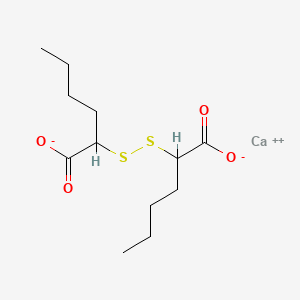
![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
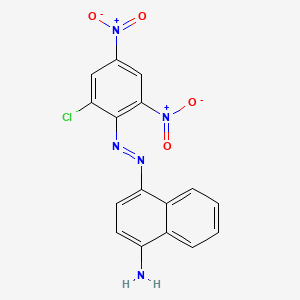
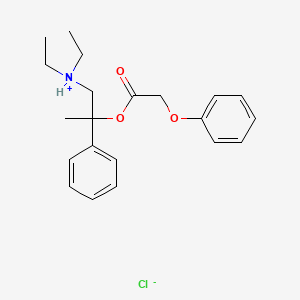
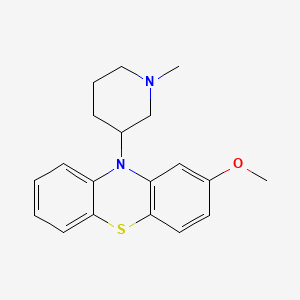
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
